Chromocitronine
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Overview
Description
Benzoic acid, 3,3’-[(2,2’-disulfo[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[6-hydroxy-, tetrasodium salt] is a complex organic compound with the molecular formula C26H19N4NaO12S2 and a molecular weight of 666.56 g/mol . This compound is known for its vibrant color and is often used in various industrial applications, particularly in the dye and pigment industries.
Preparation Methods
The synthesis of Benzoic acid, 3,3’-[(2,2’-disulfo[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[6-hydroxy-, tetrasodium salt] involves several steps:
Diazotization: The process begins with the diazotization of aniline derivatives in the presence of nitrous acid.
Coupling Reaction: The diazonium salts formed are then coupled with phenolic compounds to form azo compounds.
Sulfonation: The resulting azo compounds undergo sulfonation to introduce sulfonic acid groups.
Neutralization: Finally, the sulfonic acid groups are neutralized with sodium hydroxide to form the tetrasodium salt.
Industrial production methods typically involve large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Benzoic acid, 3,3’-[(2,2’-disulfo[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[6-hydroxy-, tetrasodium salt] undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye chemistry.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles like halogens . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzoic acid, 3,3’-[(2,2’-disulfo[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[6-hydroxy-, tetrasodium salt] has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of azo dye chemistry and photochemistry.
Biology: The compound is used in biological staining techniques to visualize cellular components.
Medicine: Research is ongoing into its potential use as a diagnostic agent due to its strong color properties.
Industry: It is widely used in the textile industry for dyeing fabrics and in the production of colored inks.
Mechanism of Action
The mechanism of action of Benzoic acid, 3,3’-[(2,2’-disulfo[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[6-hydroxy-, tetrasodium salt] involves its ability to absorb light and undergo electronic transitions. The azo bonds in the compound allow for π-π* transitions, which are responsible for its intense color. In biological systems, the compound can interact with cellular components, leading to staining and visualization .
Comparison with Similar Compounds
Similar compounds include other azo dyes such as:
Methyl orange: Another azo dye used as a pH indicator.
Congo red: Used in histology for staining amyloid proteins.
Direct Blue 1: Used in the textile industry for dyeing cotton.
Benzoic acid, 3,3’-[(2,2’-disulfo[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[6-hydroxy-, tetrasodium salt] is unique due to its specific structure, which imparts distinct color properties and reactivity compared to other azo dyes .
Properties
CAS No. |
6232-49-1 |
---|---|
Molecular Formula |
C26H18N4NaO12S2 |
Molecular Weight |
665.6 g/mol |
IUPAC Name |
tetrasodium;5-[(3-carboxy-4-oxidophenyl)diazenyl]-2-[4-[(3-carboxy-4-oxidophenyl)diazenyl]-2-sulfonatophenyl]benzenesulfonate |
InChI |
InChI=1S/C26H18N4O12S2.Na/c31-21-7-3-13(9-19(21)25(33)34)27-29-15-1-5-17(23(11-15)43(37,38)39)18-6-2-16(12-24(18)44(40,41)42)30-28-14-4-8-22(32)20(10-14)26(35)36;/h1-12,31-32H,(H,33,34)(H,35,36)(H,37,38,39)(H,40,41,42); |
InChI Key |
PQSYDSDCFJOCMD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)[O-])C(=O)O)S(=O)(=O)[O-])C3=C(C=C(C=C3)N=NC4=CC(=C(C=C4)[O-])C(=O)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)O)S(=O)(=O)O)C3=C(C=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)O)S(=O)(=O)O.[Na] |
6232-49-1 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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